molecular formula C12H4Cl3IO2 B056231 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin CAS No. 112317-17-6

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin

Cat. No.: B056231
CAS No.: 112317-17-6
M. Wt: 413.4 g/mol
InChI Key: WOZNSSVRUHUPHZ-UHFFFAOYSA-N
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Description

2-Iodo-3,7,8-trichlorodibenzo-4-dioxin (referred to as 2-I-TriCDD) is a halogenated dibenzo-p-dioxin derivative characterized by three chlorine substituents at positions 3, 7, and 8, and an iodine atom at position 2. Unlike traditional PCDDs, which are fully chlorinated, 2-I-TriCDD incorporates iodine, a heavier halogen, which alters its physicochemical and biochemical properties.

Key applications of 2-I-TriCDD include its use as a radiolabeled ligand (e.g., [125I]-labeled form) in receptor binding studies, particularly for investigating the aryl hydrocarbon receptor (AhR) pathway . The AhR mediates the toxic effects of dioxins, and 2-I-TriCDD has been employed to characterize ligand-receptor interactions due to its high binding affinity .

Properties

CAS No.

112317-17-6

Molecular Formula

C12H4Cl3IO2

Molecular Weight

413.4 g/mol

IUPAC Name

2,3,7-trichloro-8-iododibenzo-p-dioxin

InChI

InChI=1S/C12H4Cl3IO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H

InChI Key

WOZNSSVRUHUPHZ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I

Other CAS No.

112317-17-6

Synonyms

2-iodo-3,7,8-trichlorodibenzo-4-dioxin
Cl3-DpD

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Halogenation Patterns

The substitution pattern and halogen type critically influence the behavior of dioxins. Below is a comparison of 2-I-TriCDD with key analogs:

Compound Name CAS Number Halogen Substituents Molecular Weight (g/mol) Key References
2-I-TriCDD Not Provided I (C2), Cl (C3, C7, C8) ~410.3*
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) 1746-01-6 Cl (C2, C3, C7, C8) 321.97
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) 35822-46-9 Cl (C1, C2, C3, C4, C6, C7, C8) 425.32

*Estimated based on halogen atomic weights.

Key Observations:

  • Substitution Position: The C2 iodine in 2-I-TriCDD occupies a position critical for AhR binding, similar to C2 chlorine in TCDD. This suggests comparable binding mechanisms but altered potency .

Receptor Binding Affinity and Toxicity

Poland et al. (1989) demonstrated that 2-I-TriCDD acts as a potent AhR agonist, inducing hepatic binding species in mice. However, its efficacy relative to TCDD varies:

Compound AhR Binding Affinity (Relative to TCDD) EC50 for Enzyme Induction Toxicity (LD50, Rodents)
2-I-TriCDD ~50-70% of TCDD* Not Reported Not Reported
TCDD 100% (Reference) 1–10 nM ~0.02 mg/kg (LD50)
1,2,3,4,6,7,8-HpCDD <10% of TCDD >100 nM >10 mg/kg

*Inferred from receptor competition assays .

Mechanistic Insights:

  • The iodine atom in 2-I-TriCDD may create steric hindrance or electronic effects that reduce binding affinity compared to TCDD. However, its larger atomic radius could strengthen hydrophobic interactions with AhR’s ligand-binding domain .
  • Unlike highly chlorinated HpCDD, which shows reduced toxicity due to steric overcrowding, 2-I-TriCDD retains significant bioactivity, positioning it as a mid-potency dioxin analog .

Environmental Persistence and Bioaccumulation

Halogenation degree and halogen type influence environmental fate:

Compound Log Kow (Octanol-Water Partition Coefficient) Half-Life (Soil) Bioaccumulation Factor (Fish)
2-I-TriCDD ~6.8* ~5–10 years ~10,000
TCDD 6.8 10–15 years 100,000
HpCDD 8.1 >20 years 50,000

*Estimated based on halogen contributions.

Implications:

  • However, its persistence remains significant due to the stable C-I bond .
  • HpCDD’s higher chlorination increases Log Kow but reduces bioavailability, highlighting a trade-off between persistence and toxicity .

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